N-(3-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
This compound features a triazolo[4,3-a]quinoxaline core substituted with a dimethylamino group at the 4-position and an acetamide side chain linked to a 3-cyanophenyl group.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c1-25(2)18-19-24-26(12-17(28)22-14-7-5-6-13(10-14)11-21)20(29)27(19)16-9-4-3-8-15(16)23-18/h3-10H,12H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBSGXXULJHUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include the formation of the triazoloquinoxaline core through cyclization reactions, followed by acylation to introduce the acetamide group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the triazoloquinoxaline class. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colorectal carcinoma (HCT116)
In particular, compounds with modifications at the C4 position of the quinoxaline ring exhibited enhanced activity compared to standard treatments like Etoposide . The mechanism of action often involves DNA intercalation and inhibition of topoisomerase II, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both bacterial and fungal strains. In vitro studies indicated that it possesses activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans . The mode of action is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Neuroprotective Effects
Research has suggested potential neuroprotective effects attributed to the modulation of neurotransmitter systems. The dimethylamino group may enhance blood-brain barrier permeability, allowing for central nervous system activity. Compounds in this category have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation .
Study 1: Anticancer Efficacy
A study evaluated a series of triazoloquinoxaline derivatives including this compound against human cancer cell lines. Results indicated that this compound had an EC50 value of approximately 365 nM in melanoma cells (A375), showcasing its potential as a lead compound for further development .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of several quinoxaline derivatives. The results showed that this compound exhibited significant inhibition zones against E. coli and S. aureus, suggesting its utility as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
The triazoloquinoxaline core distinguishes the target compound from analogs with quinazoline () or thiazolidinone () backbones. For example:
- The quinazolinone scaffold in N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is associated with anticonvulsant activity, highlighting the therapeutic relevance of similar acetamide-linked heterocycles .
Substituent Effects on the Aromatic Rings
Phenyl Ring Substituents
Triazoloquinoxaline Substituents
- Dimethylamino Group (Target Compound): Enhances electron density, improving solubility and hydrogen-bonding capacity compared to methyl-substituted analogs (e.g., ).
Physicochemical and Spectroscopic Data
- Melting Points : Analogs with chloro substituents () exhibit lower melting points (~288–274°C) compared to nitro-substituted derivatives (), suggesting weaker crystal lattice interactions in the latter .
- IR/NMR Trends: The cyano group (C≡N) in the target compound and analogs shows characteristic IR peaks near 2214 cm⁻¹, confirming its presence . Dimethylamino groups typically exhibit NMR signals near δ 2.30–3.77 ppm for methyl protons, as seen in and .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(3-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with cyclization of quinoxaline precursors to form the triazoloquinoxaline core. Key steps include:
- Cyclization : Use of hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) to form the triazole ring fused to quinoxaline .
- Acetamide coupling : Reaction of the core with 3-cyanophenylacetic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .
Optimization Focus: Adjust reaction time, solvent polarity, and stoichiometry of dimethylamino group introduction to minimize side products.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; cyanophenyl signals at δ 7.5–8.0 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect hydrolytic degradation products .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (expected [M+H]⁺ ~463.18 g/mol) .
Q. How does the dimethylamino substituent influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The dimethylamino group increases logP by ~0.5 units compared to non-substituted analogs, enhancing membrane permeability .
- Solubility : Protonation of the dimethylamino group at physiological pH improves aqueous solubility (measured via shake-flask method: ~15 µg/mL in PBS) .
- Stability : Susceptibility to oxidative degradation requires storage under inert gas (N₂/Ar) at −20°C .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Screening against kinases (e.g., EGFR) or oxidases (e.g., COX-2) using fluorometric or colorimetric assays .
- Antimicrobial activity : Broth microdilution assay (MIC values) against Gram-positive/negative bacteria .
Q. How can researchers validate the compound’s structural stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h), then analyze via HPLC for degradation peaks .
- Thermal stress : Heat solid sample at 80°C for 48h, monitor melting point shifts (DSC analysis) .
- Light exposure : UV-vis spectroscopy to detect photodegradation products (λmax shifts) .
Advanced Research Questions
Q. How can contradictory data on biological activity between similar triazoloquinoxaline derivatives be resolved?
- Methodological Answer :
- Comparative SAR Analysis : Tabulate substituent effects (e.g., dimethylamino vs. methoxy groups) on activity. Example:
| Substituent | Target (IC₅₀, µM) | LogP |
|---|---|---|
| -N(CH₃)₂ | EGFR: 0.45 | 3.2 |
| -OCH₃ | EGFR: 1.8 | 2.7 |
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and enzyme sources (recombinant vs. native) .
- Molecular docking : Use AutoDock Vina to compare binding modes and affinity differences due to substituents .
Q. What experimental strategies elucidate the mechanism of action for this compound in anticancer contexts?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis markers BAX/BCL-2) .
- Pull-down assays : Biotinylated compound + streptavidin beads to isolate interacting proteins (LC-MS/MS identification) .
- Kinase profiling : Broad-spectrum kinase inhibition screening (Eurofins KinaseProfiler) to identify off-target effects .
Q. How can researchers optimize the compound’s selectivity for specific molecular targets?
- Methodological Answer :
- Fragment-based design : Replace the cyanophenyl group with bioisosteres (e.g., thiophene) to reduce off-target binding .
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetate) to enhance target tissue activation .
- Co-crystallization : X-ray diffraction with target enzymes (e.g., COX-2) to guide steric modifications .
Q. What methodologies address low bioavailability observed in preclinical studies?
- Methodological Answer :
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) to improve plasma half-life (test via IVIS imaging in rodents) .
- Salt formation : Prepare hydrochloride salt to enhance solubility (e.g., 2.5-fold increase in PBS) .
- PK/PD modeling : Use non-compartmental analysis (WinNonlin) to correlate dosing regimens with efficacy .
Q. How can computational tools predict and mitigate metabolic instability?
- Methodological Answer :
- In silico metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., CYP3A4-mediated N-demethylation) .
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., dimethylamino group) with deuterium to slow metabolism .
- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
